1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Overview
Description
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused pyrazole and pyridazine rings, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . FLT3 is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
This compound interacts with FLT3 through a series of molecular interactions. The compound is designed to inhibit FLT3, thereby exerting a significant cytotoxic effect on cancer cells . The exact nature of these interactions and the resulting changes in the FLT3 protein are still under investigation.
Biochemical Pathways
The inhibition of FLT3 by this compound affects several biochemical pathways. FLT3 is involved in multiple signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting FLT3, the compound disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
Molecular docking and dynamics studies have been performed to predict the binding mode of the compound in the flt3 binding domain
Result of Action
The result of the action of this compound is the inhibition of FLT3, leading to a significant cytotoxic effect on cancer cells . This results in the death of cancer cells, particularly those in acute myeloid leukemia where FLT3 is frequently mutated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired pyrazolopyridazine structure . The reaction conditions often involve the use of catalysts such as chiral-at-metal Rh(III) complexes to achieve high yields and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridazines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor and potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits unique biological activities and is used in various medicinal chemistry applications.
Uniqueness: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one stands out due to its specific ring structure and the ability to undergo diverse chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFEMOYMLQPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481984 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-25-0 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction described in the paper for synthesizing 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones?
A1: The paper describes a photochemical cyclization method for synthesizing 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones []. This method utilizes light to induce the cyclization reaction, leading to the formation of the desired pyrazolo[3,4-d]pyridazin-4(5H)-one core structure.
Q2: How can the synthesized 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones be further modified?
A2: The paper highlights that the 1,3-disubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones can be further functionalized through nucleophilic substitution reactions at the 1 and 4 positions []. This allows for the introduction of various substituents, expanding the chemical diversity and potential applications of these compounds.
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